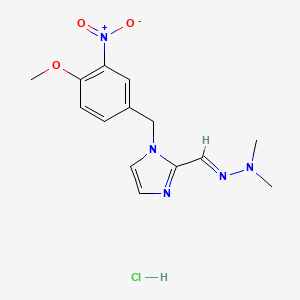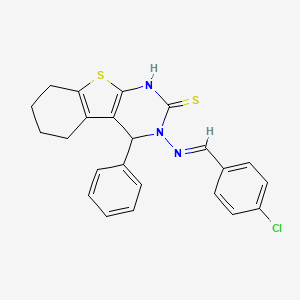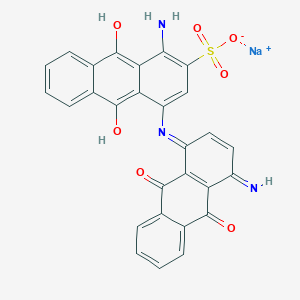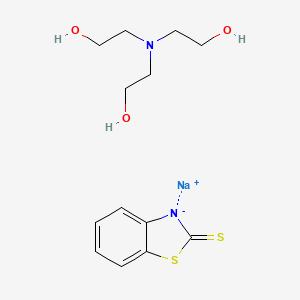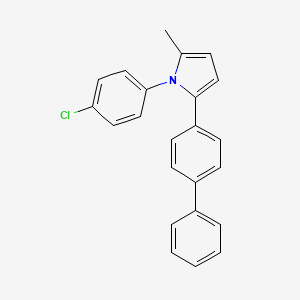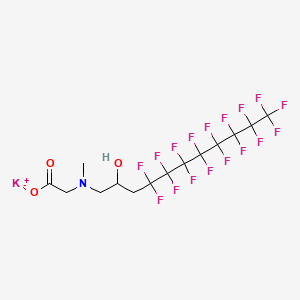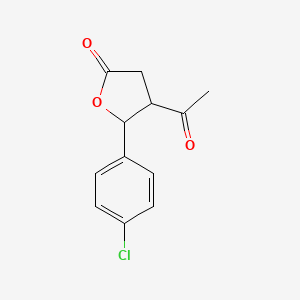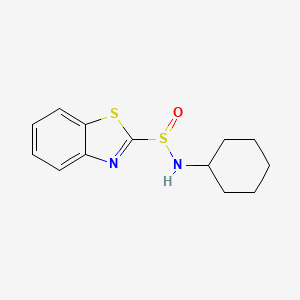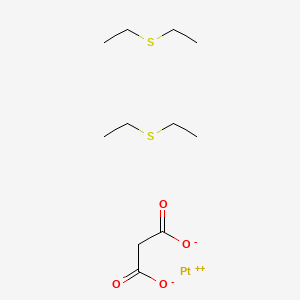![molecular formula C19H32N2O3 B12713050 2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one CAS No. 78276-61-6](/img/structure/B12713050.png)
2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5152]pentadecan-15-one is a complex organic compound with a unique structure characterized by multiple spiro and oxirane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the spiro and oxirane groups under controlled conditions. Common reagents used in the synthesis include epichlorohydrin, which is reacted with appropriate amines and other intermediates to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: Reduction reactions can target the spiro and oxirane groups, leading to the formation of simpler alcohols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane group typically yields diols, while nucleophilic substitution can result in various substituted amines and alcohols .
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism by which 2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxirane group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The spiro structure also contributes to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one: Similar in structure but with different spiro and oxirane group positions.
2,2,4,4-Tetramethyl-7-oxa-20-(oxiranylmethyl)-3,20-diazadispiro[5.1.11.2]henicosan-21-one: Another related compound with variations in the spiro and oxirane groups.
Uniqueness
2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific arrangement of spiro and oxirane groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
78276-61-6 |
|---|---|
Fórmula molecular |
C19H32N2O3 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
10,10,12,12-tetramethyl-15-(oxiran-2-ylmethyl)-7-oxa-11,15-diazadispiro[5.1.58.26]pentadecan-14-one |
InChI |
InChI=1S/C19H32N2O3/c1-16(2)12-18(13-17(3,4)20-16)15(22)21(10-14-11-23-14)19(24-18)8-6-5-7-9-19/h14,20H,5-13H2,1-4H3 |
Clave InChI |
PRISSEUKIBVZEU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCC3)CC4CO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


